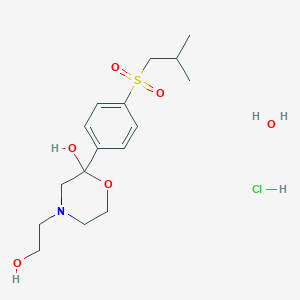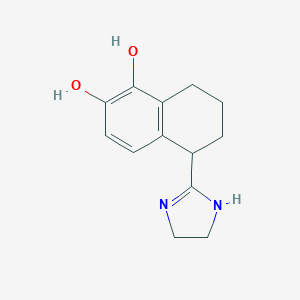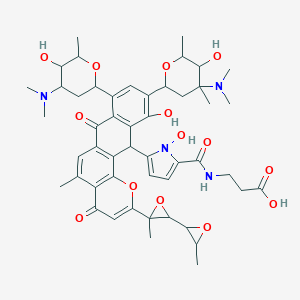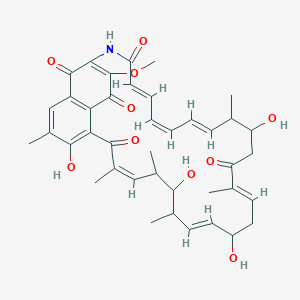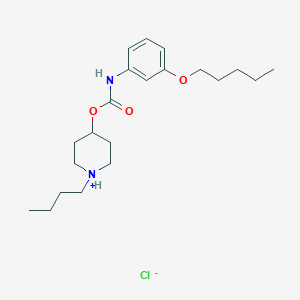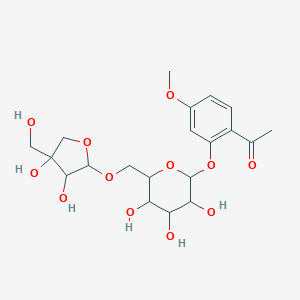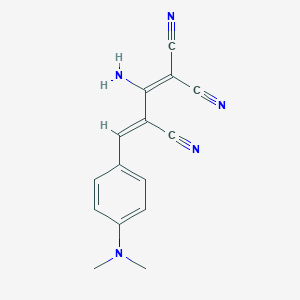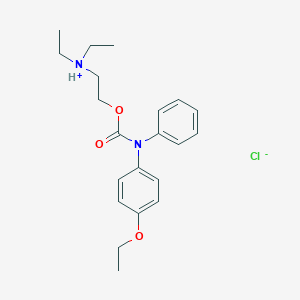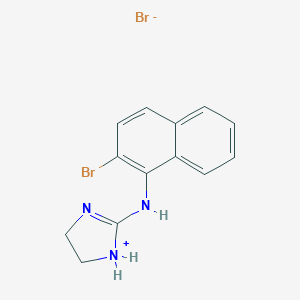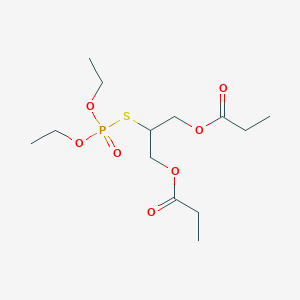
N-Allyl-alpha-methylcinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-alpha-methylcinnamamide (AMCA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMCA is a derivative of cinnamamide and has a unique chemical structure that makes it an attractive candidate for research in the areas of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of N-Allyl-alpha-methylcinnamamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been shown to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N-Allyl-alpha-methylcinnamamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, this compound has been found to be non-toxic and to have low cytotoxicity, making it a safe compound for use in cell culture studies.
However, there are also some limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-Allyl-alpha-methylcinnamamide. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Méthodes De Synthèse
N-Allyl-alpha-methylcinnamamide can be synthesized using a variety of methods, including the reaction of cinnamamide with allyl bromide and methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethyl sulfoxide or acetonitrile. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-Allyl-alpha-methylcinnamamide has been extensively studied for its potential applications in the fields of pharmacology and biochemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been found to have significant antioxidant activity and has been shown to protect against oxidative stress-induced damage in vitro and in vivo.
Propriétés
Numéro CAS |
100908-61-0 |
|---|---|
Formule moléculaire |
C6H3(Cl)2CH2CH2Br |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C13H15NO/c1-3-9-14-13(15)11(2)10-12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,14,15)/b11-10+ |
Clé InChI |
VRBLVQNFGWGBPY-ZHACJKMWSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC=C |
SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC=C |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=O)NCC=C |
Synonymes |
N-Allyl-alpha-methylcinnamamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
